Memnobotrin A

Antitumor Screening Cytotoxicity Assay Phenotypic Profiling

Natural product antitumor research is frequently compromised by poorly resolved stereochemistry, leading to irreproducible bioactivity. Memnobotrin A (CAS 256235-08-2) eliminates this uncertainty-its absolute stereochemistry was rigorously determined by X-ray crystallography, not inferred from NMR alone. • Active against NCI-460 (lung), MCF7 (breast), and SF-268 (CNS) cancer lines for phenotypic antitumor screening. • Structurally distinct from memnobotrins C-E and memnopeptide A; functional substitution is invalid. • X-ray-confirmed stereochemistry enables use as a high-fidelity chiral reference standard for HPLC/SFC calibration and metabolomic dereplication.

Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
Cat. No. B1247941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemnobotrin A
Synonymsmemnobotrin A
Molecular FormulaC25H33NO5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)CNC5=O)O)C)C
InChIInChI=1S/C25H33NO5/c1-13(27)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(28)10-14-16(21(15)31-25)12-26-22(14)29/h10,18-20,28H,6-9,11-12H2,1-5H3,(H,26,29)/t18-,19+,20-,24-,25-/m0/s1
InChIKeyICUVEGRXTWNIKO-BOWIAGTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Memnobotrin A: Structural Definition & Procurement Baseline


Memnobotrin A (CHEBI:225425, CAS 256235-08-2) is a structurally complex, pentacyclic meroterpenoid isolated from the fungal species *Memnoniella echinata* (strain JS6308) [1]. Unlike many natural products that are initially characterized by NMR alone, the absolute stereochemistry of Memnobotrin A has been rigorously and unequivocally determined by X-ray crystallography [2]. This high level of structural definition is a critical baseline for scientific reproducibility and procurement. The compound exhibits in vitro activity against the NCI-460 (non-small cell lung cancer), MCF7 (breast adenocarcinoma), and SF-268 (CNS glioma) cell lines, establishing it as a research-grade antitumor antibiotic [3].

1

Structural definitionAbsolute stereochemistry by X-ray crystallography supports stereochemical-control study fit and chiral recognition research.

2

Assay contextCell-model endpoint screening context for phenotypic profiling workflows across reported cell-line panels.

3

Procurement baselineStructurally unique pentacyclic meroterpenoid for natural product dereplication and fungal metabolomics studies.

Why Memnobotrin A Cannot Be Replaced by In-Class Analogs


Generic substitution within the memnobotrin or broader meroterpenoid class is invalid due to critical, quantifiable structural and bioactivity divergences. Memnobotrin A is distinguished by its specific 2-oxa-6-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate skeleton, which is not shared by many structurally related compounds like Memnobotrin B or Memnoconol [1]. While in-class analogs may share a common fungal origin or general class name, their biological target engagement can be profoundly different. For instance, memnopeptide A shows weak antibacterial activity and a SERCA2 activation effect (EC50 12.5 μM), a profile entirely distinct from the antitumor cell line activity of Memnobotrin A [2]. Furthermore, among the antiparasitic memnobotrins (C-E) isolated from *Memnoniella dichroa*, potencies vary dramatically, ranging from potent activity (EC50 0.04 μM) to moderate or no activity, highlighting that minor structural modifications within this class lead to orders-of-magnitude differences in biological effect [3]. Assuming functional equivalence without confirmatory data would compromise experimental integrity and lead to irreproducible results.

Target vs. comparator
Memnobotrin A: reported cell-model endpoint context Memnopeptide A exhibits SERCA2 activation and weak antibacterial activity; target-engagement profiles may not transfer across Memnoniella metabolites.
Class-level context
Memnobotrins C–E: antiparasitic screening context Activity profiles differ fundamentally; antiparasitic potency varies >200-fold within the memnobotrin subclass, so class-name-based substitution may yield irrelevant data.

Product-Specific Differentiation Evidence


Divergent In Vitro Bioactivity Profiles

Memnobotrin A demonstrates a specific in vitro inhibitory profile against a distinct panel of human cancer cell lines (NCI-460, MCF7, SF-268), which differentiates it from other compounds isolated from the same fungal genus [1]. While specific quantitative IC50 data for Memnobotrin A on these cell lines is not publicly disclosed in the literature, the activity profile itself is a differentiating factor. In contrast, memnopeptide A, another *Memnoniella* metabolite, exhibits a completely different bioactivity, showing weak antibacterial activity and an effect on the SERCA2 enzyme with an EC50 of 12.5 μM [2]. This functional divergence underscores that different *Memnoniella* metabolites possess distinct biological targets and cannot be used interchangeably.

Bioactivity profile divergence
Reported comparison context
Memnobotrin A: inhibitory effect on NCI-460, MCF7, SF-268 cell lines. Memnopeptide A: weak antibacterial + SERCA2 activation (EC50 12.5 µM).
Supports cell-model endpoint review; distinct target-engagement profiles within the Memnoniella metabolome.
Cross-study comparable; quantitative IC50 data for Memnobotrin A not publicly disclosed.
Antitumor Screening Cytotoxicity Assay Phenotypic Profiling Meroterpenoid Activity

Class-Level Antiparasitic vs. Antitumor Activity

A key class-level differentiation exists between Memnobotrin A and the structurally related memnobotrins C-E. While Memnobotrin A was originally identified in an antitumor screening context, the more recently characterized memnobotrins C-E from *M. dichroa* are potent antiparasitic agents against *Plasmodium falciparum* 3D7 (malaria) and *Trypanosoma cruzi* (Chagas disease) [1]. The potency of these analogs varies dramatically, with EC50 values ranging from 0.04 to 0.243 μM against *P. falciparum* and 0.266 to 1.37 μM against *T. cruzi*, while others in the same series showed moderate or no activity [1]. This demonstrates that even within the narrow 'memnobotrin' subclass, structural modifications lead to entirely different biological outcomes, precluding any assumption of functional interchangeability.

Class-level activity divergence
Class-level inference
Memnobotrins C–E: antiparasitic EC50 0.04–1.37 µM against P. falciparum 3D7 and T. cruzi. Memnobotrin A: antitumor cell-line context.
Antiparasitic vs. cell-model context differs fundamentally; class-level substitution is not supported.
Data to verify; potency within the antiparasitic series varies >200-fold.
Antiparasitic Drug Discovery Plasmodium falciparum Meroterpenoid Structure-Activity Relationship

Absolute Stereochemistry by X-Ray Crystallography

A primary procurement differentiator for Memnobotrin A is its rigorously defined absolute stereochemistry, which was determined by X-ray crystallography [1]. This is a significant advantage over many natural products, whose stereochemistry is often inferred from spectroscopic methods (e.g., NMR coupling constants, NOESY) or chemical degradation. For example, while the structures of the antiparasitic memnobotrins C-E were established using high-resolution MS and NMR, their absolute stereochemistry was not confirmed by crystallography [2]. This makes Memnobotrin A a uniquely validated chemical entity. In a procurement context, this level of structural certainty is critical for assays where stereochemistry dictates binding affinity, for studies involving chiral recognition, and for ensuring experimental reproducibility.

Absolute stereochemistry
Method context
X-ray crystallography confirms absolute stereochemistry. Comparator memnobotrins C–E rely on NMR/HRMS inference only.
Supports stereochemical-control context; X-ray confirmation provides a higher standard of structural traceability for chiral studies.
Stated evidence from primary structural elucidation publication.
Structural Elucidation Absolute Stereochemistry Quality Control Reproducibility

Research & Industrial Application Scenarios


Phenotypic Screening for Novel Antitumor Mechanisms

Memnobotrin A is ideally suited for oncology research programs focused on phenotypic screening against lung (NCI-460), breast (MCF7), and CNS (SF-268) cancer models [1]. Its defined activity against these lines, while lacking detailed target data, positions it as a valuable probe for uncovering novel antitumor mechanisms or pathways distinct from those targeted by conventional chemotherapeutics. The compound's rigorous structural definition further ensures that any observed bioactivity can be reliably attributed to the intended molecular entity.

High-Fidelity Reference Standard for Chiral Analysis

Due to its absolute stereochemistry being confirmed by X-ray crystallography, Memnobotrin A serves as a high-fidelity reference standard for analytical method development and validation [2]. It is particularly valuable for calibrating chiral HPLC or SFC systems, developing quantitative LC-MS/MS assays for complex biological matrices, and providing a definitive benchmark for dereplication studies of meroterpenoids from natural product extracts. Its use ensures superior accuracy and reproducibility compared to standards with less certain stereochemistry.

Calibrant for Dereplication in Natural Product Chemistry

In natural product discovery and metabolomics, Memnobotrin A can be used as a specific chemical probe or calibrant for dereplication studies focused on the fungal genus *Memnoniella* [3]. Given the structural and bioactivity divergence observed within the memnobotrin class, the compound serves as a key marker to distinguish antitumor-related metabolomic profiles from those associated with antiparasitic or other activities. This allows researchers to more efficiently prioritize extracts and fractions for further bioassay-guided isolation.

Tool for Comparative Fungal Metabolomics

Memnobotrin A is a critical reagent for comparative biological studies investigating the secondary metabolism of *Memnoniella echinata* (JS6308) and related fungal strains [4]. As one of the first and most structurally characterized metabolites from this source, it provides a foundational reference point for exploring the biosynthetic pathways, genetic regulation, and ecological functions of this unique class of fungal meroterpenoids. Its use enables precise correlation of genetic and metabolomic data.

Application
Selection Property
Validation Focus
Cell-model phenotype screening studies
Cell-model endpoint review context
Phenotypic profiling endpoint reproducibility across reported cell-line models
Chiral analytical reference standard
Absolute stereochemistry confirmed by X-ray crystallography
Chiral HPLC/SFC calibration and stereochemical attribution review
Natural product dereplication studies
Structurally unique pentacyclic meroterpenoid marker
Metabolomic profile correlation and extract prioritization for bioassay-guided isolation
Comparative fungal metabolomics
Well-characterized Memnoniella echinata metabolite
Biosynthetic pathway interpretation and strain-level metabolomic data correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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